

# Tissue Distribution of ELA-11 in Adult Mammals: A Technical Guide

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## Compound of Interest

Compound Name: ELA-11(human)

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## Introduction

Elabela (ELA), also known as Apela or Toddler, is a recently identified endogenous peptide ligand of the apelin receptor (APJ). While its role in embryonic development, particularly in cardiovascular system formation, is well-established, its expression and function in adult mammals are areas of active investigation. ELA is a precursor protein that is processed into smaller, active peptides, with ELA-11 being one of the isoforms. This technical guide provides a comprehensive overview of the known tissue distribution of ELA-11 and its related peptides in adult mammals, details key experimental methodologies for its detection and quantification, and illustrates its signaling pathway.

## Data Presentation: Quantitative and Qualitative Distribution of ELA

The following tables summarize the available data on the expression of ELA (including its various isoforms) in adult mammalian tissues. It is important to note that comprehensive quantitative data for the specific ELA-11 isoform across all tissues is still limited in the current literature. Much of the available information is qualitative or semi-quantitative, derived from techniques like RT-qPCR and immunohistochemistry.

Table 1: ELA mRNA and Protein Expression in Adult Human Tissues

Tissue/Cell Type	Method	Expression Level	Reference
Cardiovascular System			
Heart	RT-qPCR, Immunohistochemistry	Detected	[1][2]
Vascular Endothelium	RT-qPCR, Immunofluorescence	Detected	[2][3]
Blood Vessels	Not specified	Detected	[1]
Plasma	Immunoassay	Detected	[2][3]
Renal System			
Kidney	Not specified	Detected	[4][5]
Renal Distal Collecting Tubules	Not specified	Detected	[4]
Other Tissues			
Prostate	Not specified	Detected	[4]
Lung	Not specified	Detected	[4]
Veins	Not specified	Detected	[4]

Table 2: ELA mRNA and Protein Expression in Adult Rodent Tissues

Tissue/Cell Type	Species	Method	Expression Level	Reference
Cardiovascular System				
Heart	Mouse	RT-qPCR	Weakly Expressed	[6]
Pulmonary System				
Cardiopulmonary Tissues	Rat	Not specified	Reduced in PAH model	[2][3]

PAH: Pulmonary Arterial Hypertension

## Experimental Protocols

### Enzyme-Linked Immunosorbent Assay (ELISA) for ELA Quantification

This protocol provides a general workflow for a sandwich ELISA to quantify ELA levels in tissue homogenates or plasma. Specific details may vary depending on the commercial kit used.

#### 1. Sample Preparation:

- Tissue Homogenates:
  - Rinse tissue with ice-cold PBS to remove excess blood.
  - Mince the tissue into small pieces on ice.
  - Homogenize the tissue in a suitable lysis buffer containing protease inhibitors.
  - Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
  - Collect the supernatant for analysis. Determine the total protein concentration of the lysate.

- Plasma:
  - Collect whole blood into tubes containing an anticoagulant (e.g., EDTA or heparin).
  - Centrifuge at 1,000 x g for 15 minutes at 4°C within 30 minutes of collection.
  - Collect the plasma supernatant.

## 2. ELISA Procedure:

- Coating: Coat a 96-well microplate with a capture antibody specific for ELA. Incubate overnight at 4°C.
- Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween 20).
- Blocking: Block non-specific binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.
- Sample Incubation: Add prepared standards and samples to the wells and incubate for 2 hours at room temperature.
- Washing: Repeat the washing step.
- Detection Antibody: Add a biotinylated detection antibody specific for ELA and incubate for 1 hour at room temperature.
- Washing: Repeat the washing step.
- Enzyme Conjugate: Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature.
- Washing: Repeat the washing step.
- Substrate Development: Add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution and incubate in the dark until a color develops.
- Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H<sub>2</sub>SO<sub>4</sub>).

- **Measurement:** Read the absorbance at 450 nm using a microplate reader.
- **Analysis:** Calculate the ELA concentration in the samples by comparing their absorbance to the standard curve.

## Immunohistochemistry (IHC) for ELA Localization in Paraffin-Embedded Tissues

This protocol outlines the steps for detecting ELA protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

### 1. Deparaffinization and Rehydration:

- Immerse slides in xylene (2 changes for 5 minutes each).
- Immerse in 100% ethanol (2 changes for 3 minutes each).
- Immerse in 95% ethanol for 3 minutes.
- Immerse in 80% ethanol for 3 minutes.
- Immerse in 70% ethanol for 3 minutes.
- Rinse with distilled water.

### 2. Antigen Retrieval:

- Immerse slides in a target retrieval solution (e.g., citrate buffer, pH 6.0).
- Heat the solution to 95-100°C for 20-30 minutes in a water bath or steamer.
- Allow the slides to cool to room temperature in the retrieval solution.

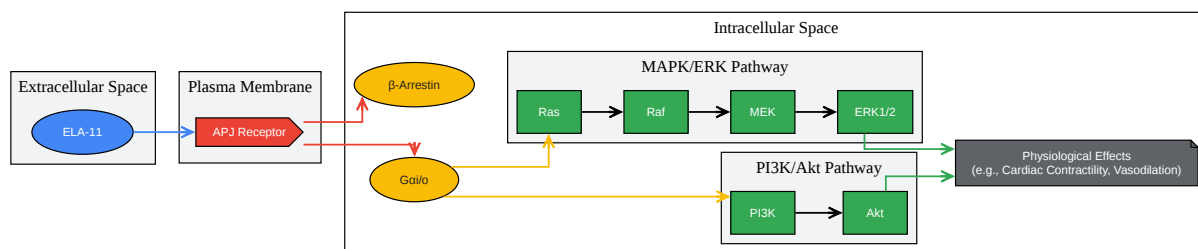
### 3. Staining:

- **Peroxidase Block:** Incubate sections in 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.

- Washing: Rinse with PBS.
- Blocking: Incubate with a blocking serum (from the same species as the secondary antibody) for 30-60 minutes to prevent non-specific binding.
- Primary Antibody: Incubate with the primary antibody against ELA at the optimal dilution overnight at 4°C in a humidified chamber.
- Washing: Wash with PBS.
- Secondary Antibody: Incubate with a biotinylated secondary antibody for 30-60 minutes at room temperature.
- Washing: Wash with PBS.
- Enzyme Complex: Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes.
- Washing: Wash with PBS.
- Chromogen: Incubate with a DAB (3,3'-diaminobenzidine) substrate solution until the desired stain intensity develops.
- Counterstaining: Counterstain with hematoxylin to visualize cell nuclei.
- Dehydration and Mounting:
  1. Dehydrate the sections through graded ethanol solutions (70%, 80%, 95%, 100%).
  2. Clear in xylene.
  3. Mount with a permanent mounting medium.

## Mandatory Visualizations

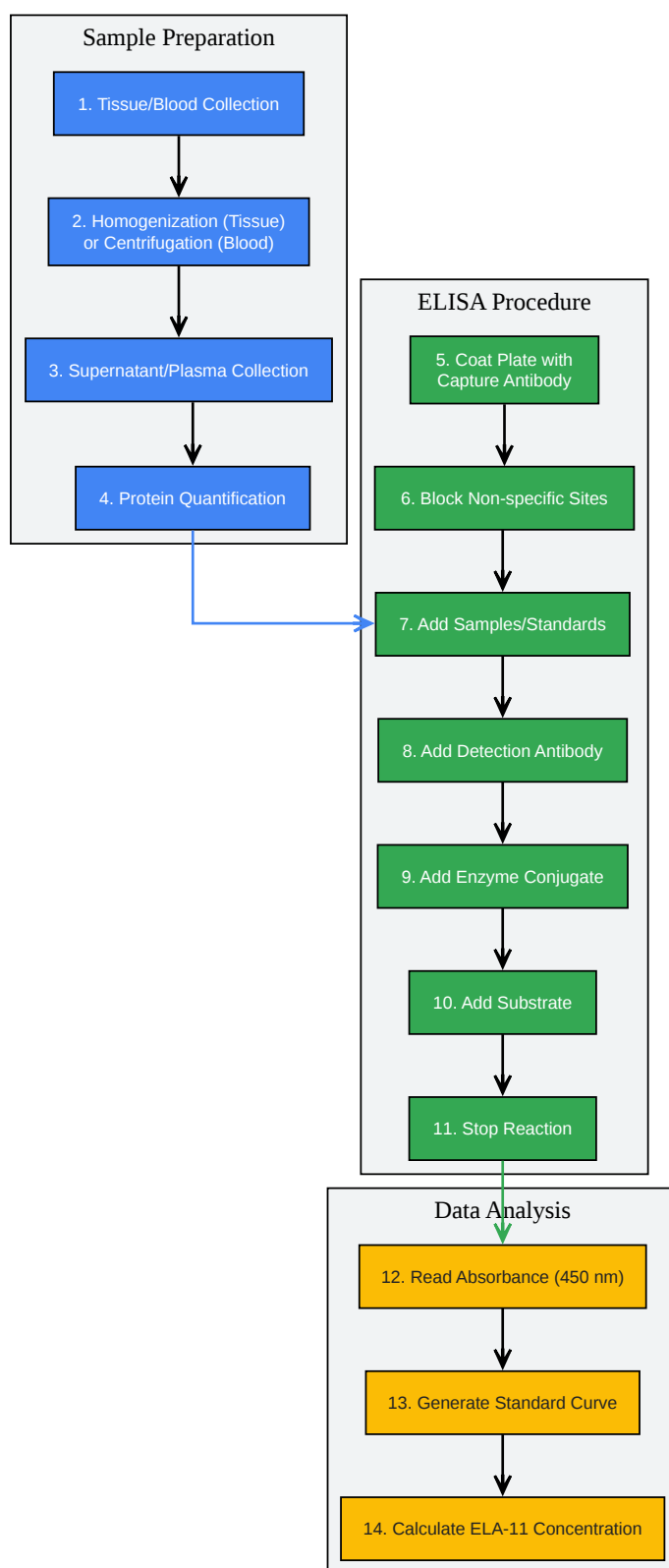
### ELA-11 Signaling Pathway



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Caption: ELA-11 binds to the APJ receptor, activating downstream signaling pathways.

## Experimental Workflow for ELA-11 Quantification by ELISA



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Caption: A typical workflow for quantifying ELA-11 protein levels using ELISA.



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